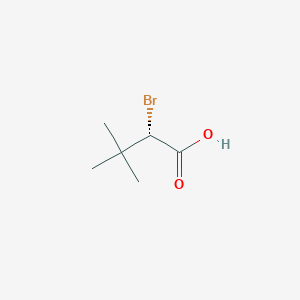
(S)-2-Bromo-3,3-dimethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Bromo-3,3-dimethylbutanoic acid is a useful research compound. Its molecular formula is C6H11BrO2 and its molecular weight is 195.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Applications
(S)-2-Bromo-3,3-dimethylbutanoic acid serves as a versatile building block in organic synthesis. Its applications include:
2.1 Synthesis of Chiral Compounds
The compound can be transformed into various chiral derivatives through nucleophilic substitution reactions. For instance, it can be converted into (S)-2-Azido-3,3-dimethylbutanoic acid by treatment with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) . This transformation is significant for synthesizing compounds with potential biological activity.
2.2 Use in Asymmetric Synthesis
Due to its chiral nature, this compound is utilized in asymmetric synthesis processes to produce enantiomerically pure compounds. This is particularly important in the pharmaceutical industry where the efficacy and safety of drugs can depend on their stereochemistry.
Biological Applications
3.1 Anticancer Research
Research has indicated that this compound derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways . Such findings highlight the compound's potential as a lead structure for developing new anticancer agents.
3.2 Neuroprotective Effects
Studies have suggested that derivatives of this compound may possess neuroprotective properties, potentially mitigating neuronal damage in models of neurodegenerative diseases . This opens avenues for further research into therapeutic applications for conditions like Alzheimer's disease.
Agricultural Applications
4.1 Herbicidal Activity
this compound and its derivatives have been investigated for their herbicidal properties. A study demonstrated that certain derivatives effectively control rice blast disease caused by Magnaporthe oryzae, showcasing their potential as agricultural fungicides .
Table 1: Comparison of Biological Activities
Table 2: Synthetic Transformations
Propriétés
Formule moléculaire |
C6H11BrO2 |
|---|---|
Poids moléculaire |
195.05 g/mol |
Nom IUPAC |
(2S)-2-bromo-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C6H11BrO2/c1-6(2,3)4(7)5(8)9/h4H,1-3H3,(H,8,9)/t4-/m1/s1 |
Clé InChI |
MJLVLHNXEOQASX-SCSAIBSYSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](C(=O)O)Br |
SMILES canonique |
CC(C)(C)C(C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















